Tert-butyl 2,4'-bipiperidine-1'-carboxylate
Overview
Description
Tert-butyl 2,4’-bipiperidine-1’-carboxylate is a chemical compound with the molecular formula C15H28N2O2 It is a derivative of piperidine, a heterocyclic amine, and is characterized by the presence of a tert-butyl group and a bipiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,4’-bipiperidine-1’-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 2,4’-bipiperidine-1’-carboxylate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,4’-bipiperidine-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Tert-butyl 2,4’-bipiperidine-1’-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2,4’-bipiperidine-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4,4’-bipiperidine-1-carboxylate: A closely related compound with similar structural features.
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate: Another derivative with a different functional group.
Uniqueness
Tert-butyl 2,4’-bipiperidine-1’-carboxylate is unique due to its specific bipiperidine structure and the presence of the tert-butyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Tert-butyl 2,4'-bipiperidine-1'-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bipiperidine core with a tert-butyl group that enhances its lipophilicity, potentially influencing its interaction with biological targets. The molecular formula is with a molecular weight of approximately 268.40 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in neurotransmission. The compound has shown potential in modulating the activity of neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Key Mechanisms:
- Receptor Binding : The compound can bind to specific receptors, leading to modulation of neurotransmitter release and activity.
- Enzyme Interaction : It may influence enzyme activity through competitive inhibition or allosteric modulation.
Biological Activities
Research has identified several biological activities associated with this compound:
1. Analgesic Effects
Preclinical studies have indicated that this compound exhibits analgesic properties. It has been evaluated for its effectiveness in reducing pain responses in animal models.
2. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various assays, showing potential for therapeutic applications in inflammatory conditions.
3. Neurotransmitter Modulation
Studies suggest that this compound can modulate dopamine and serotonin pathways, which may be beneficial in treating mood disorders.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with related compounds can be insightful:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Tert-butyl 4,4'-bipiperidine-1-carboxylate | Similar bipiperidine structure | Varying receptor affinity |
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | Different functional group | Altered pharmacological profile |
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Study on Analgesic Activity : In a study involving animal models, the compound was administered at varying doses to evaluate its pain-relieving effects. Results indicated a significant reduction in pain response compared to control groups.
- Anti-inflammatory Study : Another study assessed the anti-inflammatory effects using lipopolysaccharide (LPS)-induced inflammation in mouse macrophages. The compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Properties
IUPAC Name |
tert-butyl 4-piperidin-2-ylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-7-12(8-11-17)13-6-4-5-9-16-13/h12-13,16H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJMEPSIGYURDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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